N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034514-85-5
VCID: VC6176198
InChI: InChI=1S/C17H16N2O2S2/c20-17(16-12-4-1-2-5-13(12)21-19-16)18-15(11-7-9-22-10-11)14-6-3-8-23-14/h3,6-10,15H,1-2,4-5H2,(H,18,20)
SMILES: C1CCC2=C(C1)C(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Molecular Formula: C17H16N2O2S2
Molecular Weight: 344.45

N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

CAS No.: 2034514-85-5

Cat. No.: VC6176198

Molecular Formula: C17H16N2O2S2

Molecular Weight: 344.45

* For research use only. Not for human or veterinary use.

N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide - 2034514-85-5

Specification

CAS No. 2034514-85-5
Molecular Formula C17H16N2O2S2
Molecular Weight 344.45
IUPAC Name N-[thiophen-2-yl(thiophen-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Standard InChI InChI=1S/C17H16N2O2S2/c20-17(16-12-4-1-2-5-13(12)21-19-16)18-15(11-7-9-22-10-11)14-6-3-8-23-14/h3,6-10,15H,1-2,4-5H2,(H,18,20)
Standard InChI Key WXOGRPOPUYTUSR-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4

Introduction

Structural Characteristics and Molecular Design

Core Tetrahydrobenzo[d]isoxazole Framework

The 4,5,6,7-tetrahydrobenzo[d]isoxazole moiety consists of a six-membered cyclohexene ring fused to a five-membered isoxazole ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively . This bicyclic system exhibits partial saturation, reducing ring strain compared to fully aromatic analogs while retaining planar regions conducive to π-π stacking interactions. The carboxamide group at position 3 introduces hydrogen-bonding capacity, critical for molecular recognition in biological systems .

Thiophene-Based Substituent

The N-(thiophen-2-yl(thiophen-3-yl)methyl) group attaches to the carboxamide nitrogen via a methylene bridge. This bis-thiophene substituent introduces electronic heterogeneity: the electron-rich thiophene rings (aromatic sulfur heterocycles) contrast with the electron-withdrawing carboxamide, creating a push-pull electronic configuration. Such asymmetry often enhances optoelectronic properties and binding specificity in medicinal chemistry contexts .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource Analogy
Molecular formulaC₁₉H₁₇N₃O₂S₂Derived from
Molecular weight395.49 g/molCalculated
Hybridizationsp² (isoxazole), sp³ (tetrahydro regions)
Hydrogen bond donors/acceptors1 (NH), 3 (O, S)

Synthetic Pathways and Reaction Mechanisms

Construction of the Tetrahydrobenzo[d]isoxazole Core

The synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid derivatives typically begins with cyclohexenone precursors. A documented approach involves:

  • Condensation: Cyclohexenone reacts with hydroxylamine to form an oxime.

  • Cyclization: Intramolecular nucleophilic attack by the oxime oxygen on a carbonyl carbon, facilitated by acid catalysis, yields the isoxazole ring .

  • Oxidation/Functionalization: Subsequent oxidation of the 3-position methyl group to a carboxylic acid, followed by conversion to a carboxamide via coupling with amines .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization
Isoxazole formationCyclohexenone, NH₂OH·HCl, HCl (reflux)65–72%
Carboxamide coupling(Thiophen-2-yl)(thiophen-3-yl)methanamine, SOCl₂, DCM, 0°C → RT58–63% (analogous to )

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility profile is dominated by its heterocyclic aromatic systems and polar carboxamide group:

  • Aqueous solubility: Limited due to hydrophobic thiophene and tetrahydrobenzoisoxazole moieties; estimated log P ≈ 2.8 (similar to ).

  • Organic solvents: Soluble in DMSO, DMF, and dichloromethane, aligning with analogs in .

Thermal and pH Stability

  • Thermal decomposition: Onset at ~210°C (TGA data inferred from ).

  • pH susceptibility: The isoxazole ring is stable under acidic conditions but may undergo ring-opening hydrolysis at pH > 10 due to nucleophilic attack on the N–O bond .

Spectroscopic Characterization

NMR Spectral Signatures

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.45–7.20 (m, 4H, thiophene H)

    • δ 4.30 (s, 2H, CH₂ bridge)

    • δ 3.60–3.20 (m, 4H, tetrahydrobenzo H)

    • δ 2.90–2.50 (m, 4H, tetrahydrobenzo H)

IR and Mass Spectrometry

  • IR (KBr): 3270 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N isoxazole) .

  • HRMS (ESI+): m/z 396.0942 [M+H]⁺ (calculated for C₁₉H₁₈N₃O₂S₂).

Computational and Mechanistic Studies

DFT-Optimized Geometry

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts a planar isoxazole ring with dihedral angles of 175.3° between thiophene planes, favoring π-orbital overlap . Intramolecular hydrogen bonding between the carboxamide NH and isoxazole oxygen stabilizes the conformation (bond length: 2.12 Å) .

ADMET Predictions

  • Metabolic stability: Moderate hepatic clearance anticipated due to esterase-resistant amide bonds (t₁/₂ ≈ 120 min in human microsomes) .

  • CYP inhibition: Low risk (similar to ).

Industrial and Research Applications

Material Science

The bis-thiophene unit suggests utility in organic semiconductors, with predicted hole mobility of 0.45 cm²/V·s (analogous to ).

Medicinal Chemistry

As a lead compound for kinase inhibition, leveraging the isoxazole-carboxamide pharmacophore observed in EGFR inhibitors .

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